molecular formula C12H14N2 B14468239 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile CAS No. 71639-09-3

1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile

Cat. No.: B14468239
CAS No.: 71639-09-3
M. Wt: 186.25 g/mol
InChI Key: SKCMDGROWJGZOP-UHFFFAOYSA-N
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Description

1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure fused with a benzene ring and a nitrile group at the 7th position

Preparation Methods

The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of cyclization reactions involving nitriles and amines in the presence of catalysts can lead to the formation of the desired benzazepine structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular functions and physiological responses .

Comparison with Similar Compounds

1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be compared with other benzazepine derivatives such as:

Properties

CAS No.

71639-09-3

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrahydro-1-benzazepine-7-carbonitrile

InChI

InChI=1S/C12H14N2/c1-14-7-3-2-4-11-8-10(9-13)5-6-12(11)14/h5-6,8H,2-4,7H2,1H3

InChI Key

SKCMDGROWJGZOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC2=C1C=CC(=C2)C#N

Origin of Product

United States

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